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Cat. No.: B112759

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzaldehyde, with the chemical formula CoH1002 and CAS number
54884-55-8, is an aromatic aldehyde of interest in various fields of chemical synthesis and drug
discovery.[1] Its structure, featuring a benzene ring substituted with a methoxy, a methyl, and
an aldehyde group, gives rise to a unique spectroscopic signature. A thorough understanding of
its spectral characteristics is paramount for its unambiguous identification, purity assessment,
and for tracking its transformations in chemical reactions. This guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 2-Methoxy-6-methylbenzaldehyde, complete with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Methoxy-6-
methylbenzaldehyde in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
10.65 S 1H Aldehyde (-CHO)
7.40 t 1H Aromatic (Ar-H)
6.80 t 2H Aromatic (Ar-H)
3.90 S 3H Methoxy (-OCHs)
2.60 s 3H Methyl (-CHs)

13C NMR (Carbon-13) NMR Data

Note: Experimentally determined 13C NMR data for 2-Methoxy-6-methylbenzaldehyde is not

readily available in the searched literature. The following are predicted chemical shifts based

on computational models and analysis of similar structures.

Chemical Shift (6) ppm

Assignment

~192 Aldehyde (C=0)
~161 Aromatic (C-OCHs)
~140 Aromatic (C-CHs)
~135 Aromatic (C-H)
~128 Aromatic (C-CHO)
~124 Aromatic (C-H)
~110 Aromatic (C-H)
~56 Methoxy (-OCHs)
~20 Methyl (-CHs3)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Wavenumber (cm~?) Intensity Assignment

~2920 Medium C-H stretch (aliphatic)
~2850 Medium C-H stretch (aliphatic)
~2730 Weak C-H stretch (aldehyde)
~1700 Strong C=0 stretch (aldehyde)
~1580 Medium C=C stretch (aromatic)
~1460 Medium C-H bend (aliphatic)
~1250 Strong C-O stretch (aryl ether)
~1080 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

miz Relative Intensity (%) Proposed Fragment
150 High [M]* (Molecular lon)
149 High [M-HJ*

121 Medium [M-CHOJ*

106 Medium [M-CHO-CHs]*

91 Medium [C7H7]* (Tropylium ion)
77 Medium [CeHs]* (Phenyl ion)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-Methoxy-6-methylbenzaldehyde is
dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDClz) ina 5
mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal
reference (& 0.00 ppm).

¢ Instrumentation: A 300 MHz or higher field NMR spectrometer is typically used.

e 1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key
parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment is performed. Due to the
lower natural abundance of 3C and its smaller gyromagnetic ratio, a larger number of scans
is required (typically 1024 or more). The spectral width is generally set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid or liquid 2-
Methoxy-6-methylbenzaldehyde is placed directly onto the ATR crystal (e.g., diamond or
zinc selenide).

 Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR
accessory.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then brought into contact with the crystal, and the sample spectrum is acquired.
Typically, 16 to 32 scans are co-added in the range of 4000-400 cm~* with a resolution of 4
cm~*. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2-Methoxy-6-methylbenzaldehyde is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.
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e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
electron ionization (El) source.[1]

e Gas Chromatography (GC) Method:

o

Injector Temperature: 250 °C

Carrier Gas: Helium

[¢]

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

Oven Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of
10 °C/min to 250 °C, held for 5 minutes.

[e]

e Mass Spectrometry (MS) Method:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: Scan from m/z 40 to 300.
o Source Temperature: 230 °C.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Methoxy-6-methylbenzaldehyde.
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Workflow for Spectroscopic Analysis of 2-Methoxy-6-methylbenzaldehyde
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Caption: Logical workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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